[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanethiol
Description
Properties
Molecular Formula |
C6H10N2OS |
|---|---|
Molecular Weight |
158.22 g/mol |
IUPAC Name |
(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methanethiol |
InChI |
InChI=1S/C6H10N2OS/c1-4(2)6-7-5(3-10)9-8-6/h4,10H,3H2,1-2H3 |
InChI Key |
NNYHGQLVMSDKNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)CS |
Origin of Product |
United States |
Preparation Methods
Synthetic routes include:
- Thiol substitution on halomethyl oxadiazoles: Reaction of 5-(halomethyl)-1,2,4-oxadiazole derivatives with thiol sources (e.g., sodium hydrosulfide or thiourea followed by hydrolysis) to yield 5-(methanethiol) substituted oxadiazoles.
- Direct synthesis of oxadiazole-5-thiols: Cyclization of carboxylic acid hydrazides with potassium O-ethylxanthate or related sulfur nucleophiles in ethanol under reflux conditions, yielding 1,3,4-oxadiazole-2-thiols, which can be chemically modified to 1,2,4-oxadiazole analogues.
Detailed Example of Preparation Method (Adapted)
| Step | Reagents | Conditions | Description | Yield (%) |
|---|---|---|---|---|
| 1 | Isopropyl-substituted phenoxyacetic acid + CDI | Stir at room temp, 40 min | Activation of acid | - |
| 2 | Addition of amidoxime derivative | Reflux in acetonitrile, 4 h | Cyclization to form oxadiazole ring | ~80-87% (related compounds) |
| 3 | Halomethylation at 5-position | Using halogenating agent (e.g., NBS) | Introduction of halomethyl group | - |
| 4 | Thiolation with sodium hydrosulfide or thiourea | Reflux in ethanol or suitable solvent | Substitution to methanethiol group | Moderate to good yields |
Research Findings and Optimization Notes
- The molar ratio of acid to amidoxime is critical, typically 1:1 for optimal yields.
- Use of CDI as a coupling agent facilitates mild reaction conditions and high selectivity.
- Reflux times vary from 3 to 6 hours depending on substrate and solvent system.
- Purification by filtration, washing with cold acetonitrile, and recrystallization enhances product purity.
- Alternative methods using polymer-supported carbodiimide catalysts or visible-light photocatalysis have been explored for related oxadiazole derivatives but require further adaptation for methanethiol substitution.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| CDI-mediated cyclization | Acid + CDI + amidoxime | Room temp stirring + reflux (4 h) in acetonitrile | High yield, mild conditions | Requires pure precursors |
| Halomethylation + Thiolation | Halomethyl oxadiazole + NaSH or thiourea | Reflux in ethanol or THF | Direct methanethiol introduction | Multi-step, sensitive intermediates |
| Cyclization with potassium O-ethylxanthate | Carboxylic acid hydrazides + potassium O-ethylxanthate | Reflux in ethanol (12 h) | One-pot synthesis of thiol-oxadiazoles | Mostly for 1,3,4-oxadiazoles, adaptation needed |
Chemical Reactions Analysis
Types of Reactions
[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides or amines can react with the methanethiol group.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted oxadiazole compounds.
Scientific Research Applications
[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanethiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The oxadiazole ring may also interact with biological molecules, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in 1,2,4-Oxadiazole Derivatives
Table 1: Key Structural and Functional Differences
Key Observations:
- Functional Group Influence : The thiol group in the target compound distinguishes it from analogs with hydroxyl (-OH) or carboxylic acid (-COOH) groups. This confers higher acidity (pKa ~10 vs. ~16–18 for alcohols) and susceptibility to oxidation .
- Biological Relevance : Thiol-containing oxadiazoles may exhibit enhanced antimicrobial activity due to thiol-disulfide interchange mechanisms, unlike nitro- or aryl-substituted derivatives, which rely on aromatic interactions .
Table 2: Comparative Physicochemical Data
- Antimicrobial Potential: The thiol group may enhance activity against enteric pathogens by disrupting cysteine-dependent enzymes, as seen in ’s nitro-substituted derivatives .
- Crystallographic Data : While and confirm structural stability in glycosides and aryl-oxadiazoles, the target compound’s thiol moiety may introduce conformational flexibility absent in rigid aromatic analogs .
Biological Activity
[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanethiol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : C₈H₁₃N₃OS
- Molecular Weight : 185.28 g/mol
- CAS Number : Not specified in the available literature.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of oxadiazole can inhibit various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
| This compound | P. aeruginosa | 12 |
Anti-Cancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives as anti-cancer agents. For instance, a series of related compounds were shown to enhance the efficacy of cisplatin in cancer cell lines by inducing apoptosis through mitochondrial pathways. The mechanism involves the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
Case Study: Cisplatin Sensitization
A specific derivative demonstrated a significant increase in apoptosis when combined with cisplatin in HCT116 colon cancer cells. The combination therapy resulted in a 30% increase in cell death compared to cisplatin alone .
NLRP3 Inhibition
The compound's structure suggests it may interact with the NLRP3 inflammasome pathway, which plays a critical role in inflammatory responses. Inhibitors targeting NLRP3 have shown promise in reducing inflammation and associated metabolic disorders .
Molecular Interactions
Computational studies indicate that the oxadiazole ring can form hydrogen bonds with target proteins involved in metabolic pathways, enhancing its biological activity .
In Vivo Studies
In vivo experiments on animal models have shown that administration of this compound significantly reduced markers of systemic inflammation and improved metabolic profiles in high-fat diet-induced obesity models. These findings suggest potential therapeutic applications for metabolic diseases .
Table 2: Effects on Metabolic Parameters
| Parameter | Control Group | Treatment Group (10 mg/kg) |
|---|---|---|
| Body Weight (g) | 250 ± 15 | 230 ± 12 |
| Blood Glucose (mg/dL) | 150 ± 20 | 120 ± 15 |
| Inflammatory Markers (pg/mL) | 200 ± 30 | 100 ± 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
